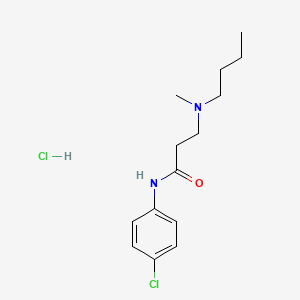
N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. The compound features a thiazole ring, a pyridine ring, and a substituted phenyl ring, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine and phenyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with 5-chloro-2-methoxybenzaldehyde in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against lipoxygenase enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory mediators . This inhibition can lead to reduced inflammation and potentially hinder cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-methanesulfonamide: Contains a methanesulfonamide group instead of a thiazole ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring with a pyridine and a substituted phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-20-14-3-2-11(16)8-12(14)18-15-19-13(9-21-15)10-4-6-17-7-5-10/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRARZQOINOJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoate](/img/structure/B3942977.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3942983.png)




![3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)-3-phenylpropan-1-one](/img/structure/B3943022.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3943030.png)

![N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid](/img/structure/B3943037.png)


![N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B3943053.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B3943079.png)
